molecular formula C23H15BrClN3 B2463522 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-04-7

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2463522
CAS No.: 901229-04-7
M. Wt: 448.75
InChI Key: GVEBYLVNLIKXEA-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl rings, along with the pyrazoloquinoline core, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-bromoaniline and 2-chlorobenzaldehyde, a series of condensation and cyclization reactions can be employed to form the pyrazoloquinoline core. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated pyrazoloquinoline derivatives.

Scientific Research Applications

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Pyrazoloquinoline: A class of compounds with similar core structures but different substituents.

    Bromophenyl derivatives: Compounds with bromine atoms in the phenyl ring, known for their biological activities.

Uniqueness

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of bromine and chlorine atoms in the phenyl rings and the pyrazoloquinoline core. This unique structure contributes to its specific chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClN3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEBYLVNLIKXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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